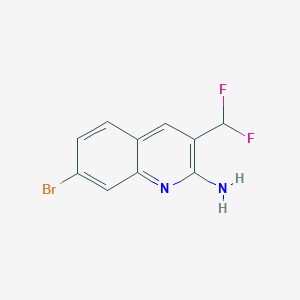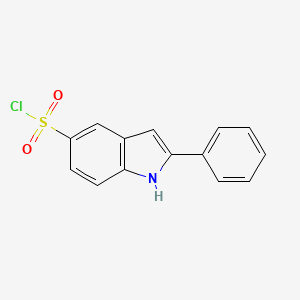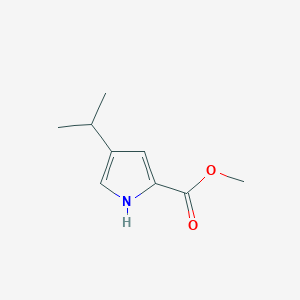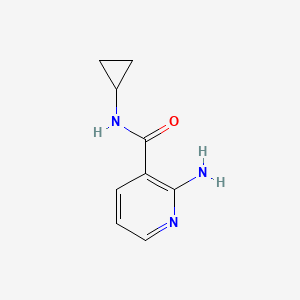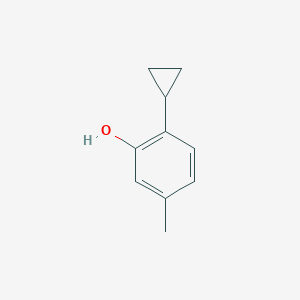
2-Cyclopropyl-5-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-5-methylphenol is an organic compound with the molecular formula C10H12O It is a derivative of phenol, characterized by the presence of a cyclopropyl group and a methyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-methylphenol can be achieved through several methods. One common approach involves the cyclization of a phenol derivative with glyoxal to generate a lactone intermediate, which is then further processed to yield the desired compound . Another method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-Cyclopropyl-5-methylphenol undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various halogenating or alkylating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce cyclopropylmethyl derivatives. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
科学的研究の応用
2-Cyclopropyl-5-methylphenol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Cyclopropyl-5-methylphenol involves its interaction with various molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial agent or in enzyme inhibition studies .
類似化合物との比較
Similar Compounds
Similar compounds to 2-Cyclopropyl-5-methylphenol include:
Thymol (2-isopropyl-5-methylphenol): A monoterpene phenol with antimicrobial and antioxidant properties.
Carvacrol (2-methyl-5-(propan-2-yl)phenol): Another monoterpene phenol with similar biological activities.
Uniqueness
This compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H12O |
|---|---|
分子量 |
148.20 g/mol |
IUPAC名 |
2-cyclopropyl-5-methylphenol |
InChI |
InChI=1S/C10H12O/c1-7-2-5-9(8-3-4-8)10(11)6-7/h2,5-6,8,11H,3-4H2,1H3 |
InChIキー |
QTQLNWRWDNVXCA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



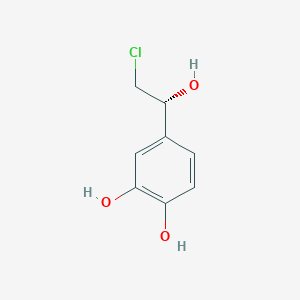
![[2-(Tert-butyl-dimethylsilanyloxy)-ethyl]-(tetrahydro-pyran-4-yl)-amine](/img/structure/B13929334.png)
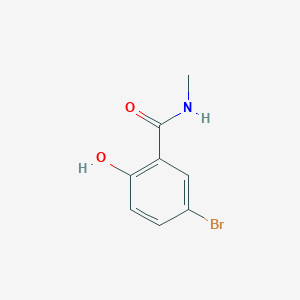
![5-(Cyclopentylmethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13929343.png)
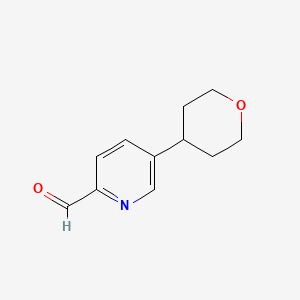
![4-Chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13929350.png)
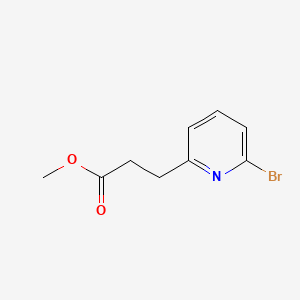
![methyl 1-methyl-5-(2'-methyl-[1,1'-biphenyl]-4-yl)-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B13929365.png)
